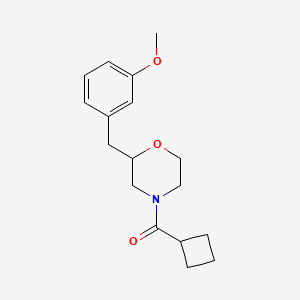

4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. DPP-4 inhibitors are widely used in the treatment of type 2 diabetes mellitus.

Mechanism of Action

The mechanism of action of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine involves the inhibition of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine, which is a serine protease that cleaves off the N-terminal dipeptide from its substrates. 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine is involved in the degradation of incretin hormones such as GLP-1 and GIP, which are released from the gut in response to food intake. These hormones stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose control. By inhibiting 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine, 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine increases the levels of these hormones, which in turn enhances their effects on glucose metabolism.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine are primarily related to its inhibition of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine. By increasing the levels of incretin hormones such as GLP-1 and GIP, 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose control. In addition, 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine has been shown to have anti-inflammatory and anti-oxidant effects, which may have additional benefits in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine in lab experiments include its high potency and selectivity for 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine, which allows for precise and specific inhibition of the enzyme. In addition, 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine has been extensively studied and characterized, making it a well-established tool for studying the role of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine in glucose metabolism.

The limitations of using 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine in lab experiments include its high cost and limited availability, which may restrict its use in certain settings. In addition, the effects of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine may be influenced by factors such as age, sex, and comorbidities, which may complicate interpretation of experimental results.

Future Directions

For research on 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine include investigating its potential therapeutic use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. In addition, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and anti-oxidant effects, which may have broader implications for the treatment of chronic diseases. Finally, the development of new 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine inhibitors with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective treatments for type 2 diabetes mellitus and other metabolic disorders.

Synthesis Methods

The synthesis of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine involves the reaction of 3-methoxybenzylamine with cyclobutanecarboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then treated with morpholine in the presence of sodium hydride to yield the final product.

Scientific Research Applications

4-(Cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine has been extensively studied for its potential therapeutic use in the treatment of type 2 diabetes mellitus. It has been shown to effectively lower blood glucose levels by inhibiting the activity of 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine, 4-(cyclobutylcarbonyl)-2-(3-methoxybenzyl)morpholine increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, leading to improved glucose control.

properties

IUPAC Name |

cyclobutyl-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-20-15-7-2-4-13(10-15)11-16-12-18(8-9-21-16)17(19)14-5-3-6-14/h2,4,7,10,14,16H,3,5-6,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURDBVPUCKGXDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2CN(CCO2)C(=O)C3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6049171.png)

![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6049179.png)

![3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6049187.png)

![4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B6049193.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6049195.png)

![1-(4-chlorobenzyl)-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6049202.png)

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B6049220.png)

![N-cyclopropyl-3-{1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6049242.png)

![6-[(4-methylphenoxy)methyl]-2-[3-(1-piperazinylmethyl)phenyl]-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6049258.png)

![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6049263.png)

![3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6049276.png)